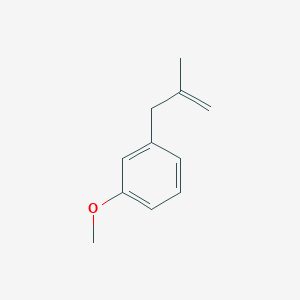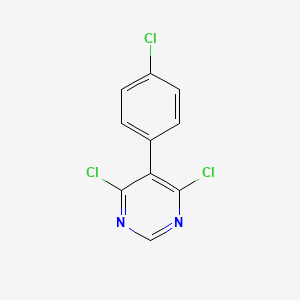
4,6-二氯-5-(4-氯苯基)嘧啶
描述
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains two nitrogen atoms in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, agrochemistry, and material science.
科学研究应用
抗炎活性
嘧啶类化合物,包括4,6-二氯-5-(4-氯苯基)嘧啶,已知显示出一系列药理作用,包括抗炎活性 . 它们的抗炎作用归因于它们对某些重要炎症介质的表达和活性的抑制作用 .
抗氧化特性
嘧啶类化合物也以其抗氧化特性而闻名 . 它们可以中和体内有害的自由基,从而减少氧化应激并预防各种健康问题。
抗菌和抗真菌应用
已有报道称嘧啶类化合物具有抗菌和抗真菌活性 . 这使得它们在开发新的药物以对抗耐药菌株和真菌方面具有价值。
抗癌活性
4,6-二取代嘧啶衍生物,包括4,6-二氯-5-(4-氯苯基)嘧啶,已对其在体外对各种癌细胞系的活性进行了评估 . 这表明其在癌症治疗方面具有潜在的应用价值。
N-取代氮杂杯状嘧啶的合成
4,6-二氯嘧啶已被用于合成N-取代氮杂杯状嘧啶 . 这些化合物在各个领域具有潜在的应用价值,包括药物化学。
联芳基嘧啶合成
4,6-二氯嘧啶已被用于涉及联芳基交叉偶联的联芳基嘧啶合成 . 联芳基嘧啶已显示出作为非核苷逆转录酶抑制剂的潜力,后者用于治疗艾滋病毒。
串联胺化和铃木-宫浦交叉偶联
4,6-二氯嘧啶已被用作通过串联胺化和铃木-宫浦交叉偶联合成二取代嘧啶的起始试剂 . 这种方法可用于合成各种生物活性嘧啶衍生物。
抗病毒应用
已有报道称嘧啶类化合物,包括4,6-二氯-5-(4-氯苯基)嘧啶,具有抗病毒活性 . 这表明其在开发新的抗病毒药物方面具有潜在的应用价值。
安全和危害
生化分析
Biochemical Properties
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect various biochemical pathways. For example, it may interact with enzymes involved in pyrimidine metabolism, leading to alterations in the synthesis and degradation of nucleotides. Additionally, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can bind to specific proteins, potentially affecting their function and stability .
Cellular Effects
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can modulate the expression of certain genes, impacting cellular functions such as DNA replication and repair .
Molecular Mechanism
The molecular mechanism of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound may result in changes in cellular responses, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting the synthesis and degradation of metabolites. The compound may influence metabolic flux, leading to changes in the levels of specific metabolites. Additionally, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can be metabolized by certain enzymes, resulting in the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine may localize to specific cellular compartments, such as the nucleus or mitochondria. Its distribution within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine may accumulate in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production .
属性
IUPAC Name |
4,6-dichloro-5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYDKTUDEIWLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621059 | |
| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3974-18-3 | |
| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


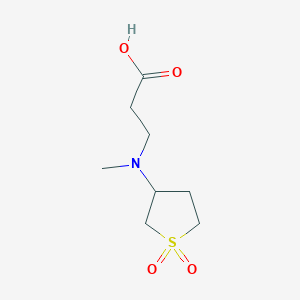



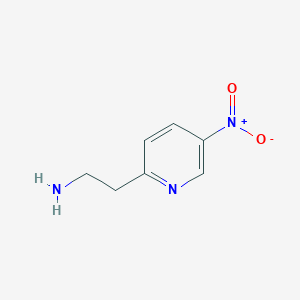
![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)
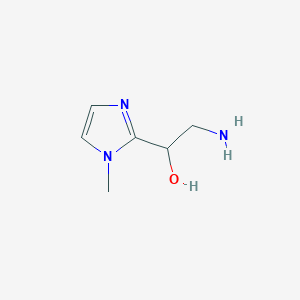
![[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1612154.png)
![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)
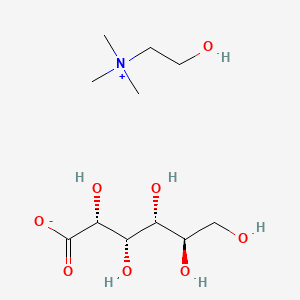
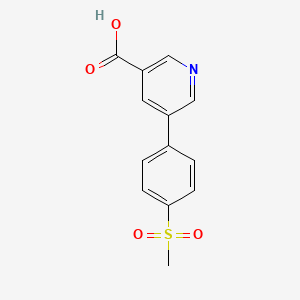
![Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1612162.png)

